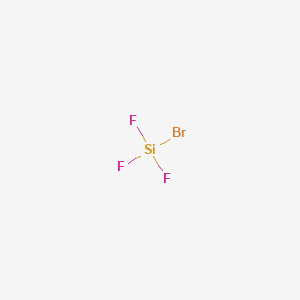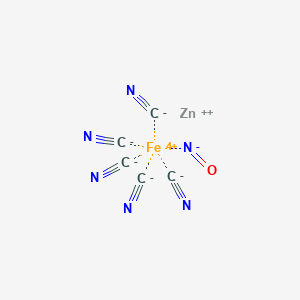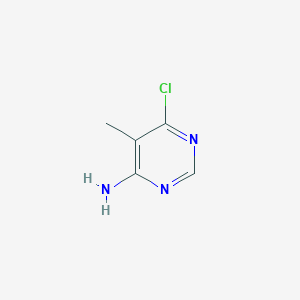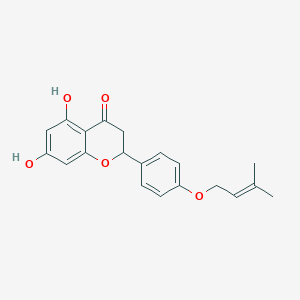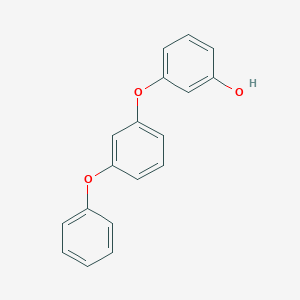
Phenol, 3-(3-phenoxyphenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 3-(3-phenoxyphenoxy)-, commonly known as bisphenol-A (BPA), is an organic compound that is widely used in the production of plastic products, such as water bottles, food containers, and baby bottles. Despite its widespread use, there is growing concern about the potential health effects of BPA exposure.
Wirkmechanismus
Phenol, 3-(3-phenoxyphenoxy)- acts as an endocrine disruptor by binding to estrogen receptors in the body, thereby altering the normal hormonal balance. It can also interfere with other hormone systems, such as thyroid hormone and androgen signaling pathways. Phenol, 3-(3-phenoxyphenoxy)- can also affect gene expression, leading to changes in cellular function and development.
Biochemische Und Physiologische Effekte
Phenol, 3-(3-phenoxyphenoxy)- exposure has been shown to have a variety of biochemical and physiological effects on the body. These include changes in hormone levels, alterations in gene expression, and disruption of cellular signaling pathways. Phenol, 3-(3-phenoxyphenoxy)- exposure has also been linked to oxidative stress, inflammation, and DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
Phenol, 3-(3-phenoxyphenoxy)- is commonly used in laboratory experiments as a positive control for endocrine-disrupting chemicals. Its well-established endocrine-disrupting properties make it a useful tool for studying the effects of other chemicals on the endocrine system. However, the use of Phenol, 3-(3-phenoxyphenoxy)- in lab experiments is limited by its potential toxicity and the need for caution in handling and disposal.
Zukünftige Richtungen
Future research on Phenol, 3-(3-phenoxyphenoxy)- should focus on identifying safer alternatives to the compound, as well as developing effective methods for reducing exposure to Phenol, 3-(3-phenoxyphenoxy)-. In addition, further studies are needed to understand the long-term health effects of Phenol, 3-(3-phenoxyphenoxy)- exposure, particularly in vulnerable populations such as infants and pregnant women. Finally, research should also focus on identifying other potential endocrine-disrupting chemicals and developing strategies for reducing exposure to these compounds.
Synthesemethoden
Phenol, 3-(3-phenoxyphenoxy)- is synthesized through the condensation reaction of acetone and phenol. The reaction is catalyzed by an acid, typically hydrochloric acid, and occurs at high temperatures and pressures. The resulting product is a white crystalline solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Phenol, 3-(3-phenoxyphenoxy)- has been extensively studied for its potential health effects, particularly its endocrine-disrupting properties. Studies have shown that Phenol, 3-(3-phenoxyphenoxy)- can mimic the effects of estrogen in the body, leading to adverse health effects such as reproductive disorders, developmental abnormalities, and cancer. In addition, Phenol, 3-(3-phenoxyphenoxy)- exposure has been linked to metabolic disorders, cardiovascular disease, and neurological disorders.
Eigenschaften
CAS-Nummer |
14200-84-1 |
|---|---|
Produktname |
Phenol, 3-(3-phenoxyphenoxy)- |
Molekularformel |
C18H14O3 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
3-(3-phenoxyphenoxy)phenol |
InChI |
InChI=1S/C18H14O3/c19-14-6-4-9-16(12-14)21-18-11-5-10-17(13-18)20-15-7-2-1-3-8-15/h1-13,19H |
InChI-Schlüssel |
VTEWWGHLESEIEO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)O |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)O |
Andere CAS-Nummern |
14200-84-1 |
Synonyme |
3-(3-Phenoxyphenoxy)phenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



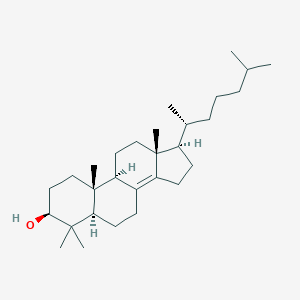
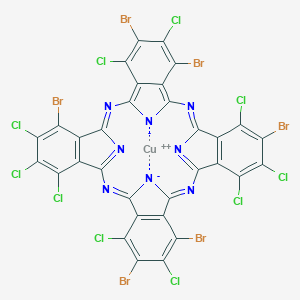
![N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide](/img/structure/B81158.png)

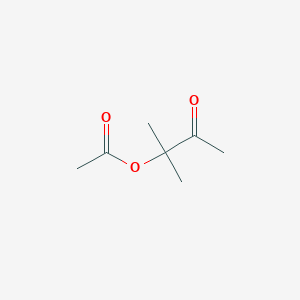
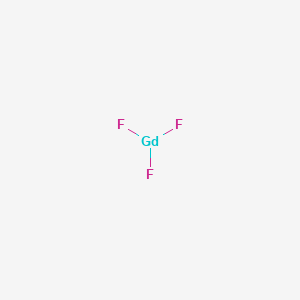
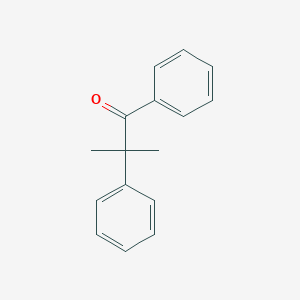
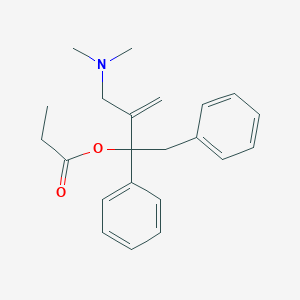
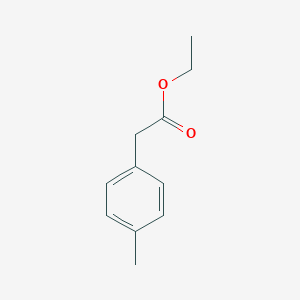
![(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B81177.png)
